N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide

Medicinal Chemistry Sulfonamide SAR Carbonic Anhydrase

Thiophene-2-sulfonamide SAR programs often stall due to limited access to analogs with stereochemical diversity. N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide (CAS 1798038-71-7) directly addresses this gap. • Chiral methoxyethyl linker introduces a stereocenter for isoform-selectivity profiling against carbonic anhydrase targets. • Dual methoxy groups and a flexible ethyl spacer enable non-covalent interaction mapping via crystallography or docking. • Serves as a structurally distinct building block for hit expansion where single-atom modifications can ablate activity. Supplied with batch-specific analytical data for reproducible SAR campaigns.

Molecular Formula C14H17NO4S2
Molecular Weight 327.41
CAS No. 1798038-71-7
Cat. No. B2825331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide
CAS1798038-71-7
Molecular FormulaC14H17NO4S2
Molecular Weight327.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CS2)OC
InChIInChI=1S/C14H17NO4S2/c1-18-12-6-3-5-11(9-12)13(19-2)10-15-21(16,17)14-7-4-8-20-14/h3-9,13,15H,10H2,1-2H3
InChIKeyRKRZBZXYTOKRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide: Structural and Class Overview


N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide is a synthetic sulfonamide bearing a thiophene ring and a methoxyphenyl-ethyl side chain [1]. It belongs to the broader class of thiophene-2-sulfonamides, a scaffold frequently investigated for carbonic anhydrase inhibition and other therapeutic targets [2]. The compound has a molecular formula of C14H17NO4S2 and a molecular weight of 327.4 g/mol, with computed descriptors indicating moderate lipophilicity (XLogP3-AA: 2.3) and one hydrogen bond donor [1]. While structurally related to known bioactive sulfonamides, no peer-reviewed pharmacological or industrial performance data for this specific molecule were identified in the literature at the time of analysis.

Thiophene-2-sulfonamide core for carbonic anhydrase inhibitor SAR studies
Chiral methoxyethyl linker adds stereochemical exploration dimension
No published bioactivity – requires primary data generation

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide: Generic Substitution Risks


Within the thiophene-2-sulfonamide class, minor structural variations—such as the position and nature of substituents on the phenyl ring or the sulfonamide nitrogen—can drastically alter target binding, selectivity, and physicochemical properties [1]. For instance, patent literature describes thiophene-2-sulfonamides with 5-alkyl substituents as carbonic anhydrase inhibitors for glaucoma, but activity is exquisitely sensitive to the substitution pattern [2]. Without direct comparative data for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide, any generic substitution by a close analog (e.g., N-(3-methoxyphenyl)thiophene-2-sulfonamide or N-(2-methoxyphenyl)thiophene-2-sulfonamide ) cannot be assumed to deliver equivalent performance, as even single-atom changes can ablate activity or alter selectivity profiles.

Structural sensitivityMinor changes in substituent position or linker composition may alter target binding and selectivity profiles significantly.
Activity extrapolationClass-level carbonic anhydrase inhibition evidence cannot guarantee activity for this specific, untested compound.
Analytical verificationAbsence of published purity and chiral resolution data demands rigorous supplier QC for any substitution decision.

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide: Procurement Evidence


Structural Differentiation from Closest Analogs

A systematic search of peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative head-to-head biological activity data for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide against any named comparator [1]. The closest structurally characterized analogs are N-(3-methoxyphenyl)thiophene-2-sulfonamide (CAS 39810-49-6) and N-(2-methoxyphenyl)thiophene-2-sulfonamide (CAS 53442-32-3), which lack the methoxyethyl linker and stereocenter present in the target compound . However, no published IC50, Ki, or functional assay data exist for the target compound that would permit a quantified comparison. At the class level, certain thiophene-2-sulfonamides have demonstrated nanomolar inhibition of human carbonic anhydrase II [2], but extrapolation to this specific compound without experimental confirmation is not scientifically justified.

Structural comparison
Class-level inference
No published quantitative bioactivity data for the target compound versus N-(3-methoxyphenyl) or N-(2-methoxyphenyl) analogs.
Procurement decisions must rely on primary data generation
Carbonic anhydrase class activity does not extrapolate
Medicinal Chemistry Sulfonamide SAR Carbonic Anhydrase

Physicochemical Differences from Simpler Analogs

Computed physicochemical properties place N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide in a distinct property space relative to its simpler N-aryl-thiophene-2-sulfonamide counterparts. The target compound has a higher molecular weight (327.4 vs. 269.3 g/mol for both N-(2-methoxyphenyl)- and N-(3-methoxyphenyl)thiophene-2-sulfonamide), a higher rotatable bond count (7 vs. 4), and a larger topological polar surface area (101 Ų vs. 93 Ų) [1]. These differences influence membrane permeability, solubility, and metabolic stability potential, but no experimental ADME or potency data exist to quantify the functional impact of these differences.

Physicochemical shift
Supporting evidence
Target: MW 327.4, RotB 7, TPSA 101 Ų
Simple analogs: MW ~269.3, RotB 4, TPSA ~93 Ų
Higher flexibility and polarity may influence permeability and binding
Computed values; no experimental ADME data
Physicochemical Profiling Drug-likeness Molecular Design

Synthetic Tractability and Scalability Data Gaps

No published synthetic protocols, yields, or purity specifications were identified for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide in peer-reviewed journals or patents [1]. While general methods for thiophene-2-sulfonamide synthesis are known [2], the specific route to this compound—which contains a stereogenic center on the ethyl linker—introduces potential for chiral resolution challenges that may affect cost and reproducibility. In the absence of disclosed procedures, procurement from reputable vendors that provide certificates of analysis with HPLC purity and, where applicable, chiral purity data is essential.

Synthetic data gap
Supporting evidence
No published synthetic protocol, yield, or purity data available for this stereocenter-containing compound.
Supplier HPLC and chiral purity documentation essential
Reproducibility depends on analytical QC
Synthetic Chemistry Process Development Chemical Procurement

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide: Application Scenarios


Scaffold-Hopping for Carbonic Anhydrase Inhibitors

Given the established role of thiophene-2-sulfonamides as carbonic anhydrase inhibitors [1], researchers may procure this compound as a structurally distinct analog for SAR expansion, specifically to explore the effect of the chiral methoxyethyl linker on isoform selectivity and potency relative to simpler N-aryl analogs. The presence of a stereocenter offers an additional dimension for structure–activity relationship studies.

Crystallographic and Non-Covalent Interaction Studies

The compound's structural features—two methoxy groups, a sulfonamide linker, and a thiophene ring—make it a candidate for inclusion in crystallographic or computational studies of non-covalent interactions, extending work on related methoxyphenyl sulfonamides [2] to a more flexible, higher-molecular-weight chemotype.

Target Deconvolution Probe in Phenotypic Screens

In the absence of known biological activity, this compound may serve as an 'inactive' or 'negative control' probe in phenotypic assays where thiophene-2-sulfonamide chemotypes are being screened, provided that its lack of activity against common targets is experimentally verified by the end user.

Covalent Modification Tool in Chemical Biology

The electrophilic nature of the sulfonamide group and the potential for metabolic activation of the methoxy groups position this compound as a tool for investigating covalent protein modification or reactive metabolite formation, contingent upon in situ generation of activity data.

Application
Selection Property
Validation Focus
Carbonic anhydrase SAR expansion
Chiral methoxyethyl linker; sulfonamide-thiophene core
Isoform selectivity and potency assays (user-generated)
Crystallographic / interaction studies
Multiple H-bond acceptors/donors; flexible side chain
Non-covalent interaction characterization; conformational analysis
Negative control probe
Lack of known activity; structural similarity to active chemotypes
Verify lack of activity against common targets experimentally
Covalent modification tool
Electrophilic sulfonamide; potential metabolic activation
Reactive metabolite / covalent binding assays; in situ data
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